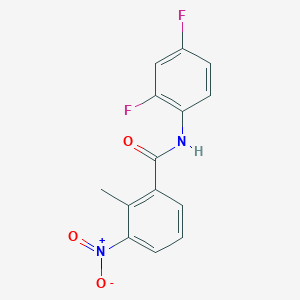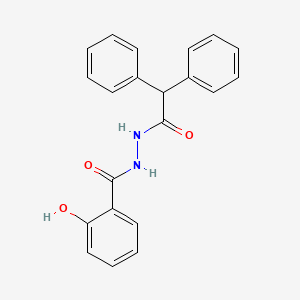![molecular formula C17H23N5O B5812601 N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide](/img/structure/B5812601.png)
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide, also known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in mitosis and is overexpressed in various types of cancers. MLN8054 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer.
Mécanisme D'action
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide targets the Aurora A kinase, which plays a critical role in mitosis. Aurora A kinase is overexpressed in various types of cancers and is associated with poor prognosis. This compound inhibits the activity of Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the formation of mitotic spindles, leading to abnormal cell division and cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has several advantages for use in lab experiments. It has shown potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials. This compound also enhances the efficacy of other anti-cancer agents. However, this compound has some limitations. It has poor solubility and bioavailability, which may limit its effectiveness in vivo. This compound is also highly toxic to normal cells, which may limit its therapeutic window.
Orientations Futures
There are several future directions for the development of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide. One direction is to improve its solubility and bioavailability, which may enhance its effectiveness in vivo. Another direction is to develop combination therapies that target multiple pathways involved in cancer progression. This compound may also have potential applications in other diseases, such as neurodegenerative disorders, where Aurora A kinase has been implicated.
Méthodes De Synthèse
The synthesis of N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide involves a multi-step process that starts with the reaction of 3-cyano-4-methylpiperazine with benzyl bromide to form N-benzyl-3-cyano-4-methylpiperazine. This intermediate is then reacted with ethyl 2-bromo-3-oxobutanoate to form this compound.
Applications De Recherche Scientifique
N-benzyl-2-cyano-3-[(4-methyl-1-piperazinyl)amino]-2-butenamide has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to enhance the efficacy of other anti-cancer agents, such as paclitaxel and gemcitabine.
Propriétés
IUPAC Name |
(Z)-N-benzyl-2-cyano-3-[(4-methylpiperazin-1-yl)amino]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-14(20-22-10-8-21(2)9-11-22)16(12-18)17(23)19-13-15-6-4-3-5-7-15/h3-7,20H,8-11,13H2,1-2H3,(H,19,23)/b16-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARFGTDDGHGHOY-PEZBUJJGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NCC1=CC=CC=C1)NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)NCC1=CC=CC=C1)/NN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(benzyloxy)-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole 3-oxide](/img/structure/B5812527.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)

![2-chloro-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B5812548.png)


![N-(4-chlorophenyl)-2-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetamide](/img/structure/B5812581.png)
![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-benzimidazole](/img/structure/B5812591.png)
![3-phenyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5812619.png)
![1-(difluoromethyl)-3,5-dimethyl-N-[4-(1-piperidinylmethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B5812627.png)

